3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea 3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea
Brand Name: Vulcanchem
CAS No.: 15441-93-7
VCID: VC16047401
InChI: InChI=1S/C10H13ClN2O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)
SMILES:
Molecular Formula: C10H13ClN2O
Molecular Weight: 212.67 g/mol

3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea

CAS No.: 15441-93-7

Cat. No.: VC16047401

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea - 15441-93-7

Specification

CAS No. 15441-93-7
Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
IUPAC Name 3-(5-chloro-2-methylphenyl)-1,1-dimethylurea
Standard InChI InChI=1S/C10H13ClN2O/c1-7-4-5-8(11)6-9(7)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14)
Standard InChI Key WGHPKSCYIOZYDA-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)N(C)C

Introduction

Structural and Molecular Characteristics

Chemical Identity and Bonding Configuration

3-(5-Chloro-2-methylphenyl)-1,1-dimethylurea (molecular formula: C10H13ClN2O\text{C}_{10}\text{H}_{13}\text{ClN}_2\text{O}) features a urea backbone (NH2CONR2\text{NH}_2\text{CONR}_2) with dimethyl groups on one nitrogen and a 5-chloro-2-methylphenyl substituent on the adjacent amine . The SMILES notation CC1=C(C=C(C=C1)Cl)NC(=O)N(C)C\text{CC1=C(C=C(C=C1)Cl)NC(=O)N(C)C} delineates the ortho-methyl and para-chloro positions on the aromatic ring, while the InChIKey WGHPKSCYIOZYDA-UHFFFAOYSA-N\text{WGHPKSCYIOZYDA-UHFFFAOYSA-N} confirms stereochemical uniqueness .

The planar urea carbonyl (C=O\text{C=O}) engages in resonance with the amine groups, stabilizing the molecule’s conformation. Chlorine’s electronegativity (χ=3.0\chi = 3.0) and the methyl group’s inductive effect collectively reduce electron density on the phenyl ring, influencing reactivity in electrophilic substitutions.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular weight213.68 g/mol
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)N(C)C
Predicted logP (Lipophilicity)2.8 (estimated)
Hydrogen bond donors1
Hydrogen bond acceptors2

Spectroscopic and Mass Spectrometric Profiles

Collision cross-section (CCS) measurements via ion mobility spectrometry reveal adduct-specific behavior. For the [M+H]+[\text{M+H}]^+ ion (m/z 213.08), the CCS is 145.3 Ų, increasing to 157.6 Ų for [M+Na]+[\text{M+Na}]^+ due to sodium’s larger ionic radius . These metrics assist in distinguishing protonated vs. metal-adducted forms during analytical workflows.

Synthesis and Reaction Mechanisms

Nucleophilic Substitution Pathway

The compound is synthesized via nucleophilic acyl substitution between 5-chloro-2-methylphenylamine (C7H7ClN\text{C}_7\text{H}_7\text{ClN}) and dimethylcarbamoyl chloride (C3H6ClNO\text{C}_3\text{H}_6\text{ClNO}) in anhydrous dichloromethane. Triethylamine serves as a base, scavenging HCl byproducts and shifting equilibrium toward urea formation.

ArNH2+ClC(O)N(CH3)2Et3NArNHC(O)N(CH3)2+HCl\text{ArNH}_2 + \text{ClC(O)N(CH}_3\text{)}_2 \xrightarrow{\text{Et}_3\text{N}} \text{ArNHC(O)N(CH}_3\text{)}_2 + \text{HCl}

Reaction yields exceed 75% under optimized conditions (0–5°C, 12-hour stirring). Post-synthesis purification via silica gel chromatography removes unreacted amine and carbamoyl chloride residues.

Herbicidal Activity and Mode of Action

Photosystem II Inhibition

As a urea-derived herbicide, 3-(5-chloro-2-methylphenyl)-1,1-dimethylurea disrupts photosynthetic electron transport by binding to the D1 protein at the QB site in Photosystem II (PSII) . This blockage prevents plastoquinone reduction, halting ATP/NADPH synthesis and inducing oxidative stress in susceptible plants.

Table 2: Comparative Herbicidal Efficacy

CompoundTarget SpeciesEC50\text{EC}_{50} (µg/mL)
3-(5-Chloro-2-methylphenyl)-1,1-dimethylureaAmaranthus retroflexus0.45
Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea)Chenopodium album0.38

Environmental Behavior and Ecotoxicology

Aquatic Toxicity

Acute toxicity to Daphnia magna (LC50=2.1mg/L\text{LC}_{50} = 2.1 \, \text{mg/L}) and chronic effects on algal growth (EC10=0.08mg/L\text{EC}_{10} = 0.08 \, \text{mg/L}) underscore risks to aquatic ecosystems. Sediment-binding reduces bioavailability but prolongs residual activity in benthic zones .

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